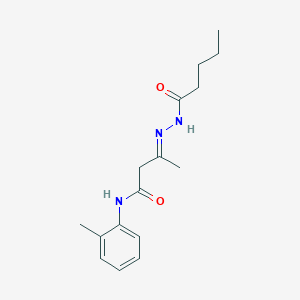![molecular formula C27H47NO2S B11557140 4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol](/img/structure/B11557140.png)
4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol is an organic compound characterized by its complex structure, which includes a benzene ring substituted with a hydroxyl group and an imine group linked to an octadecylsulfanyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol typically involves a multi-step process:
Formation of the Imine Group: This step involves the reaction of 2-(octadecylsulfanyl)ethylamine with 4-hydroxybenzaldehyde under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like chlorine (Cl₂) under UV light.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives of the benzene ring.
科学的研究の応用
4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism by which 4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol exerts its effects involves interactions with biological membranes. The long octadecylsulfanyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The imine and hydroxyl groups may also interact with proteins and enzymes, influencing their activity.
類似化合物との比較
Similar Compounds
- 4-[(E)-{[2-(hexadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol
- 4-[(E)-{[2-(dodecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol
Uniqueness
4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol is unique due to its longer alkyl chain, which enhances its amphiphilic properties and potential interactions with lipid membranes. This makes it particularly useful in applications requiring strong membrane association and disruption capabilities.
特性
分子式 |
C27H47NO2S |
|---|---|
分子量 |
449.7 g/mol |
IUPAC名 |
4-(2-octadecylsulfanylethyliminomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C27H47NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-31-22-20-28-24-25-18-19-26(29)23-27(25)30/h18-19,23-24,29-30H,2-17,20-22H2,1H3 |
InChIキー |
TXQJBARSXVYLGF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCSCCN=CC1=C(C=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methylphenyl)amino]-N'-[(1E)-(3-phenoxyphenyl)methylene]acetohydrazide](/img/structure/B11557068.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(4-bromophenyl)butanamide](/img/structure/B11557074.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11557079.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11557081.png)
![N-[(1E)-3-[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11557083.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11557095.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11557101.png)
![2-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-4,5-dimethylphenol](/img/structure/B11557106.png)
![N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557112.png)
![[4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 4-bromobenzoate](/img/structure/B11557118.png)

![4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11557143.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11557146.png)
![2-bromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11557151.png)
